Chlorhydrate de pipéqualine

Vue d'ensemble

Description

Il est classé comme un anxiolytique non-benzodiazépinique en raison de ses effets anxiolytiques sans effets sédatifs, amnésiques ou anticonvulsivants significatifs . Ce composé est un agoniste partiel des récepteurs benzodiazépiniques et a été étudié pour ses applications thérapeutiques potentielles, bien qu'il n'ait jamais été commercialisé .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying benzodiazepine receptor interactions and the synthesis of quinoline derivatives.

Biology: The compound’s anxiolytic properties make it a valuable tool for studying anxiety-related pathways and receptor mechanisms.

Medicine: Although not marketed, PK-8165 hydrochloride’s anxiolytic effects have been explored for potential therapeutic applications in anxiety disorders.

Industry: The compound’s unique chemical structure and properties make it a candidate for developing new anxiolytic drugs and studying receptor-ligand interactions .

Mécanisme D'action

Target of Action

Pipequaline hydrochloride, also known as PK-8165 hydrochloride, primarily targets the GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Pipequaline hydrochloride acts as a non-selective GABA A receptor partial agonist . This means it binds to these receptors and mimics the action of GABA, the primary inhibitory neurotransmitter in the brain. As a partial agonist, it doesn’t fully activate the receptor but instead results in a response which is less than that of a full agonist .

Biochemical Pathways

Its action on gaba a receptors suggests it may influence pathways related to inhibitory neurotransmission in the brain .

Pharmacokinetics

The piperazine moiety, a component of pipequaline hydrochloride, is known to impact the physicochemical properties of the final molecule, potentially affecting pharmacokinetics .

Result of Action

The action of Pipequaline hydrochloride results in anxiolytic effects . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and very little sedative, amnestic or anticonvulsant effects . This suggests that it may reduce anxiety without causing significant sedation or memory impairment .

Analyse Biochimique

Biochemical Properties

Pipequaline hydrochloride interacts with the benzodiazepine receptor . It acts as a non-selective GABA A receptor partial agonist . The nature of these interactions is such that it behaves as a partial agonist of brain type benzodiazepine receptors .

Cellular Effects

The effects of Pipequaline hydrochloride on cells are primarily related to its interaction with the GABA A receptor . This interaction influences cell function by modulating the activity of this receptor, which plays a crucial role in inhibitory neurotransmission in the brain .

Molecular Mechanism

The molecular mechanism of action of Pipequaline hydrochloride involves its binding to the benzodiazepine receptor . As a partial agonist, it can activate the receptor but not to the same extent as a full agonist . This results in anxiolytic effects without the sedative, amnestic, or anticonvulsant effects typically associated with benzodiazepines .

Metabolic Pathways

Given its interaction with the GABA A receptor, it may influence GABAergic neurotransmission

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de PK-8165 implique la réaction du 2-phénylquinoléine-4-carboxylate d'éthyle avec le N-benzoylpiperidyl-4-acétate d'éthyle en présence de tert-butylate de potassium dans le tétrahydrofurane (THF). Cette réaction produit la 2-phényl-4-(4-pipéridylacétyl)quinoléine, qui est ensuite réduite avec de l'hydrazine à 180°C .

Méthodes de Production Industrielle :

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de PK-8165 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinone.

Réduction : Les réactions de réduction, telles que celle impliquant l'hydrazine, sont utilisées dans sa synthèse.

Substitution : Le cycle quinoléine permet des réactions de substitution, en particulier aux positions azotées et carbonées.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrazine et d'autres agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la quinoléine, qui peuvent être modifiés davantage pour des applications spécifiques.

4. Applications de la Recherche Scientifique

Chimie : Il sert de composé modèle pour étudier les interactions avec les récepteurs benzodiazépiniques et la synthèse de dérivés de la quinoléine.

Biologie : Les propriétés anxiolytiques du composé en font un outil précieux pour étudier les voies liées à l'anxiété et les mécanismes des récepteurs.

Médecine : Bien qu'il ne soit pas commercialisé, les effets anxiolytiques du chlorhydrate de PK-8165 ont été explorés pour des applications thérapeutiques potentielles dans les troubles anxieux.

Industrie : La structure chimique et les propriétés uniques du composé en font un candidat pour le développement de nouveaux médicaments anxiolytiques et l'étude des interactions récepteur-ligand .

5. Mécanisme d'Action

Le chlorhydrate de PK-8165 agit comme un agoniste partiel des récepteurs benzodiazépiniques, ciblant spécifiquement le récepteur de l'acide gamma-aminobutyrique (GABA). En se liant à ces récepteurs, il module les effets inhibiteurs du GABA, conduisant à des effets anxiolytiques sans activité sédative ou anticonvulsivante significative . L'interaction du composé avec les récepteurs benzodiazépiniques entraîne une suppression partielle de l'activation neuronale par le kainate, le glutamate et l'acétylcholine .

Composés Similaires :

PK-9084 : Un autre dérivé de la phénylquinoléine avec des interactions réceptorielles similaires.

PK-11195 : Un composé isoquinoléique aux propriétés anxiolytiques.

Ro5 4864 : Une benzodiazépine atypique avec des profils pharmacologiques distincts.

Unicité : Le chlorhydrate de PK-8165 est unique en raison de son activité d'agoniste partiel au niveau des récepteurs benzodiazépiniques, offrant des effets anxiolytiques sans propriétés sédatives ou anticonvulsivantes significatives. Cela le distingue des benzodiazépines traditionnelles, qui ont souvent des effets plus larges .

Comparaison Avec Des Composés Similaires

PK-9084: Another phenylquinoline derivative with similar receptor interactions.

PK-11195: An isoquinoline compound with anxiolytic properties.

Ro5 4864: An atypical benzodiazepine with distinct pharmacological profiles.

Uniqueness: PK-8165 hydrochloride is unique due to its partial agonist activity at benzodiazepine receptors, providing anxiolytic effects without significant sedation or anticonvulsant properties. This distinguishes it from traditional benzodiazepines, which often have broader effects .

Propriétés

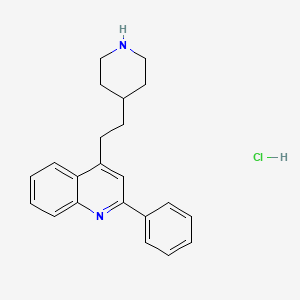

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEMPGHGMSUJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230168 | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80221-58-5 | |

| Record name | Pipequaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080221585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q81XB10I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.